(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound is classified as an amine derivative of benzofuran, characterized by the presence of bromine and fluorine substituents.
The compound is synthesized through multi-step organic reactions, typically starting from a benzofuran precursor. The synthesis involves specific halogenation steps and amination processes to introduce the desired functional groups.
This compound falls under the category of heterocyclic compounds, specifically benzofurans, which are known for their diverse biological activities. It is also classified as a halogenated amine due to the presence of bromine and fluorine atoms in its molecular structure.
The synthesis of (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to achieve high yields and selectivity. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
The molecular formula for (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is C8H7BrFNO. Its molecular weight is approximately 232.05 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C8H7BrFNO |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3R)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| InChI | InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
| InChI Key | BTJQGWSPHDYUSF-ZETCQYMHSA-N |
| Isomeric SMILES | C1C@@HN |
| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Br)F)N |
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can participate in various chemical reactions:
Common reagents used in these reactions include halogenating agents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Controlled temperatures and pressures are typically maintained to ensure selectivity and yield.
The mechanism of action for (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity may be enhanced by the presence of bromine and fluorine substituents, which can modulate biological activity through various pathways including signal transduction or enzyme inhibition.
The physical properties of (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine include:
The chemical properties include:
The compound's stability under various conditions has been studied extensively, showing that it retains its structure under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2